![molecular formula C11H15NO3 B8452925 methyl N-[2-(3-methoxyphenyl)ethyl]carbamate CAS No. 110192-21-7](/img/structure/B8452925.png)
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate
概要
説明
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a methoxy group attached to a phenethylcarbamic acid methyl ester structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate typically involves the esterification of 3-methoxyphenethylcarbamic acid with methanol. This reaction can be catalyzed by various reagents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Another method involves the use of trimethylchlorosilane in methanol at room temperature, which provides a convenient and efficient route to the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
科学的研究の応用
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
作用機序
The mechanism of action of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is of interest in the development of treatments for neurological disorders.
類似化合物との比較
Similar Compounds
Phenethylcarbamic acid methyl ester: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxyphenethylamine: Contains an amine group instead of the carbamate ester, leading to different biological activities.
3-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the carbamate ester, affecting its chemical reactivity and applications.
Uniqueness
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is unique due to the presence of both the methoxy group and the carbamate ester, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
110192-21-7 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-5-3-4-9(8-10)6-7-12-11(13)15-2/h3-5,8H,6-7H2,1-2H3,(H,12,13) |
InChIキー |
AEBGZINASLIYNI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCNC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
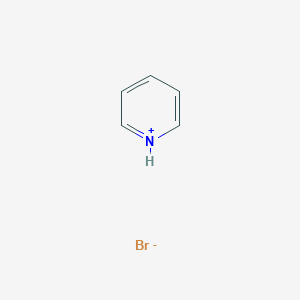

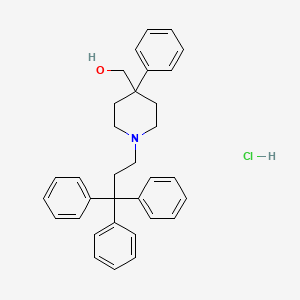

![5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine](/img/structure/B8452857.png)
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B8452860.png)
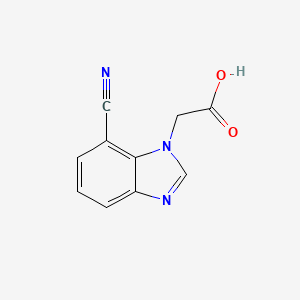
![1h-Pyrrolo[3,2-b]pyridine-2-carboxamide,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-n-[1-(1-methylethyl)-4-piperidinyl]-](/img/structure/B8452883.png)
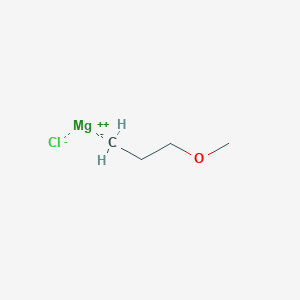

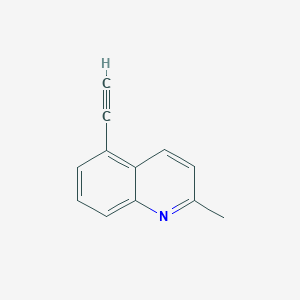
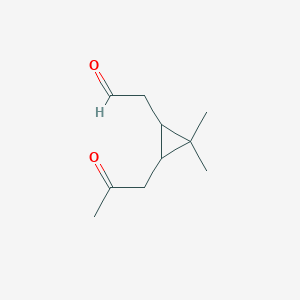
![1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol](/img/structure/B8452921.png)

